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Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the
outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial
homeostasis.[1][2] By counteracting the ubiquitination of mitochondrial proteins, USP30 acts as
a key negative regulator of mitophagy, the selective autophagy of damaged mitochondria.[2] Its
involvement in pathways such as PINK1/Parkin-mediated mitophagy, apoptosis, and
AKT/mTOR signaling has implicated USP30 in the pathophysiology of neurodegenerative
diseases like Parkinson's, as well as in cancer.[2][3][4][5][6] This has made USP30 a
compelling therapeutic target for the development of small molecule inhibitors.[7]

Activity-based probes (ABPs) are powerful chemical tools for studying enzyme activity directly
in a complex biological system.[8] These probes typically consist of a recognition element (e.g.,
ubiquitin), a reactive group (or "warhead") that covalently modifies the active site of the
enzyme, and a reporter tag (e.g., biotin, fluorophore) for detection.[9][10] For DUBs like USP30,
ubiquitin-based ABPs (Ub-ABPs) are invaluable for profiling DUB activity, screening for
inhibitors, and confirming target engagement in cellular contexts.[8][11]

These application notes provide detailed protocols for utilizing activity-based probes to
measure the potency and cellular target engagement of USP30 inhibitors, with a specific focus
on characterizing compounds like USP30-I-1, a selective and covalent inhibitor of USP30.[12]
[13]
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Signaling Pathways Involving USP30

USP30 is a central regulator in several key cellular signaling pathways. Its primary role is to
antagonize ubiquitination, thereby modulating downstream events.

PINK1/Parkin-Mediated Mitophagy

Under normal conditions, USP30 removes ubiquitin chains from mitochondrial outer membrane
proteins, acting as a brake on mitophagy.[2] Upon mitochondrial damage and depolarization,
the kinase PINK1 accumulates and phosphorylates ubiquitin and the E3 ligase Parkin.[14] This
activates Parkin, leading to the polyubiquitination of mitochondrial proteins, which signals for
the damaged organelle's engulfment by an autophagosome.[14] USP30 counteracts this
process by cleaving these ubiquitin chains, thus inhibiting mitochondrial clearance.[2][14]
Inhibition of USP30 is therefore a therapeutic strategy to enhance the clearance of
dysfunctional mitochondria.[14]
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Caption: USP30 negatively regulates PINK1/Parkin-mediated mitophagy.

AKT/mTOR Signaling and Apoptosis

USP30 also influences cell survival and apoptosis through its interaction with the AKT/mTOR
pathway.[2][5] Under mitochondrial stress, Parkin can inhibit AKT/mTOR signaling, which
promotes apoptosis.[5][6] USP30 counteracts Parkin's activity, thereby sustaining the pro-
survival AKT/mTOR signaling and inhibiting apoptosis.[5][6] Consequently, pharmacological
inhibition of USP30 can reduce AKT levels and promote apoptosis, a strategy that may be
synergistic with AKT/mTOR inhibitors in cancer therapy.[5]
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Caption: USP30 modulates the AKT/mTOR pathway to regulate apoptosis.

Data Presentation: Potency of USP30 Inhibitors and
Probes
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The efficacy of various small molecules against USP30 has been determined using

biochemical and cellular assays.

Compound/ Cell Line /
Type Assay Type ICso (nM) Reference
Probe System
o Ub-Rho110 o Recombinant
USP30-I-1 Inhibitor ~4 (in vitro) [12]
Cleavage USP30
o Target Neuroblasto
USP30-1-1 Inhibitor 94 [13]
Engagement ma Cells
o Ub-Rho110 Recombinant
USP30Inh-1 Inhibitor 15-30 [15][16]
Cleavage USP30
o Ub-Rho110 Recombinant
USP30Inh-2 Inhibitor 15-30 [15][16]
Cleavage USP30
. Ub-Rho110 Recombinant
USP30Inh-3 Inhibitor 15-30 [15][16]
Cleavage USP30
Compound o Enzyme Recombinant
Inhibitor o ~20 [3][16]
39 Activity USP30
Activity- Fluorescence Recombinant
IMP-2587 o 12.6 [17]
Based Probe Polarization USP30
Activity- Fluorescence Recombinant
IMP-2586 18.3 [17]

Based Probe

Polarization

USP30

Experimental Protocols

Protocol 1: In Vitro USP30 Inhibition Assay using a
Fluorogenic Substrate

This protocol determines the potency (ICso) of a test compound (e.g., USP30-I-1) by measuring
its ability to inhibit the cleavage of a fluorogenic ubiquitin substrate by recombinant USP30.

Materials:

e Recombinant human USP30 (rhUSP30) (e.g., Boston Biochem)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jproteome.4c00618
https://www.medchemexpress.com/usp30-i-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078216/
https://www.benchchem.com/product/b15583890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

¢ Test inhibitor (e.g., USP30-I-1) dissolved in 100% DMSO

o Assay Buffer: 50 mM Tris-HCI pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.05%
Tween-20

o Black, low-binding 384-well plates (e.g., Greiner)

» Acoustic liquid handler (e.g., ECHO 550) for compound dispensing

o Plate reader capable of fluorescence detection

Procedure:

o Compound Plating: Using an acoustic liquid handler, dispense a serial dilution of the test
inhibitor in 100% DMSO into the 384-well plate. Typically, an 11-point dilution series is
prepared. The final top concentration in the assay is often 10-25 uM.

e Enzyme Preparation: Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in cold
Assay Buffer.

e Enzyme Addition & Pre-incubation: Add the rhUSP30 solution to the compound-containing
wells. The final enzyme concentration will be 1x (e.g., 5 nM).[17] Incubate the plate for 30
minutes at room temperature to allow the inhibitor to bind to the enzyme.[12][17]

e Substrate Addition: Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in
Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction. The
final substrate concentration will be 1x (e.g., 100 nM).[15]

o Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence
intensity using a plate reader (Excitation/Emission ~485/535 nm for Rhodamine 110). Read
kinetically for 30-60 minutes.

o Data Analysis:

o Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15583890?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078216/
https://pubs.acs.org/doi/10.1021/acs.jproteome.4c00618
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

o Normalize the data, setting the velocity of the DMSO-only control (no inhibitor) as 100%

activity and a control with no enzyme as 0% activity.

o Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the
data to a four-parameter dose-response curve to determine the ICso value.
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Caption: Workflow for in vitro determination of inhibitor potency.

Protocol 2: Cellular Target Engagement using a
Competition Activity-Based Probe Assay
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This protocol assesses whether an inhibitor can bind to endogenous USP30 within intact cells.
It relies on the inhibitor competing with a tagged Ub-ABP (e.g., Biotin-Ahx-Ub-propargylamide)
for binding to the active site of USP30.[15]

Materials:

e SH-SYS5Y cells (or other suitable cell line)

e Test inhibitor (e.g., USP30-I-1)

» Activity-Based Probe: Biotin-Ahx-Ub-propargylamide (Ub-PA)

o Cell Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with
protease and phosphatase inhibitors.

e Primary antibody against USP30

e Secondary antibody (HRP-conjugated)

e SDS-PAGE and Western blotting equipment

Procedure:

o Cell Treatment: Plate SH-SY5Y cells and grow to ~80-90% confluency. Treat the cells with a
concentration range of the test inhibitor (e.g., 0.01 to 10 uM) or DMSO vehicle control for 2-
24 hours.

o Cell Lysis: Wash cells three times with ice-cold PBS. Lyse the cells directly on the plate with
ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (e.qg.,
18,000 x g for 10 min at 4°C).[18]

o ABP Labeling: Determine the total protein concentration of the lysates. To a fixed amount of
protein lysate (e.g., 100 pg), add the Ub-PA probe to a final concentration of 1-2.5 uM.[15]
[18]

 Incubation: Incubate the lysate-probe mixture for 1 hour at room temperature with gentle
agitation.[15][18] The Ub-PA probe will covalently bind to the active site cysteine of available
(uninhibited) DUBSs, including USP30.
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o Sample Preparation: Stop the reaction by adding 4x Laemmli sample buffer containing a
reducing agent (e.g., BME or DTT) and heat at 95°C for 5-10 minutes.

o Western Blot Analysis:
o Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with a primary antibody specific for USP30.

o Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence
substrate.

e Data Analysis:

o Binding of the ~8 kDa Ub-PA probe causes a visible upward molecular weight shift of the
USP30 band on the Western blot.[15][18]

o In samples pre-treated with an effective inhibitor, the inhibitor will occupy the active site,
preventing the Ub-PA probe from binding. This results in a reduction or absence of the
shifted USP30 band.

o Quantify the intensity of the shifted band relative to the un-shifted band across the inhibitor
concentrations to determine the degree of target engagement.
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Caption: Workflow for cellular target engagement using a competition ABP assay.

Conclusion

The protocols and data presented here provide a framework for the robust characterization of
USP30 inhibitors using activity-based probes. The in vitro biochemical assay is essential for
determining intrinsic potency, while the cellular target engagement assay confirms that the
compound can access and bind to its intended target in a physiological context. These
methods are critical for the preclinical evaluation of therapeutic candidates like USP30-1-1 and
for advancing our understanding of USP30 biology in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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